N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361112-18-6
VCID: VC2714849
InChI: InChI=1S/C8H14N4O2.ClH/c1-14-6-8(13)10-4-5-12-7(9)2-3-11-12;/h2-3H,4-6,9H2,1H3,(H,10,13);1H
SMILES: COCC(=O)NCCN1C(=CC=N1)N.Cl
Molecular Formula: C8H15ClN4O2
Molecular Weight: 234.68 g/mol

N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride

CAS No.: 1361112-18-6

Cat. No.: VC2714849

Molecular Formula: C8H15ClN4O2

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride - 1361112-18-6

Specification

CAS No. 1361112-18-6
Molecular Formula C8H15ClN4O2
Molecular Weight 234.68 g/mol
IUPAC Name N-[2-(5-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;hydrochloride
Standard InChI InChI=1S/C8H14N4O2.ClH/c1-14-6-8(13)10-4-5-12-7(9)2-3-11-12;/h2-3H,4-6,9H2,1H3,(H,10,13);1H
Standard InChI Key YRMIMCTXUSZIAK-UHFFFAOYSA-N
SMILES COCC(=O)NCCN1C(=CC=N1)N.Cl
Canonical SMILES COCC(=O)NCCN1C(=CC=N1)N.Cl

Introduction

Chemical Structure and Classification

N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride belongs to the aminopyrazole family, specifically featuring a 5-amino-pyrazole ring connected to a methoxy-acetamide moiety through an ethyl linker. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The basic structural components include:

  • A 5-amino-pyrazole heterocyclic core

  • An ethyl linker connecting the pyrazole to the acetamide group

  • A 2-methoxy-acetamide moiety

  • A hydrochloride counter-ion

This compound shares structural similarities with other pyrazole derivatives that have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and neurological properties .

Synthetic Approaches

General Synthesis of 5-Aminopyrazoles

The synthesis of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride likely follows established pathways for producing 5-aminopyrazole derivatives. Based on literature precedents, several synthetic routes can be proposed:

Hydrazine-Based Cyclization

A common approach to synthesizing 5-aminopyrazoles involves the reaction of hydrazines with α-cyanoacetophenones or similar precursors. This reaction typically proceeds via the formation of hydrazones, which subsequently undergo cyclization :

  • Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon

  • Formation of hydrazone intermediates

  • Cyclization by attack of the other nitrogen on the nitrile carbon

  • Production of the 5-aminopyrazole core

This general approach has been well-documented for the synthesis of various 5-amino-1-heteroarylpyrazoles in the literature .

Functionalization of the Pyrazole Core

After establishing the 5-aminopyrazole core, subsequent functionalization would involve:

  • N-alkylation with an appropriate ethyl linker

  • Introduction of the methoxy-acetamide group

  • Salt formation through treatment with hydrochloric acid

The reaction conditions typically employ ethanol or similar solvents, often with heating at reflux conditions for several hours, followed by recrystallization to obtain pure product .

Physical and Chemical Properties

Physical Properties

Table 1. Predicted Physical Properties of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride

PropertyValue (Predicted)
Molecular Weight~247.69 g/mol (free base) + 36.46 g/mol (HCl)
Physical AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents
Melting PointApproximately 190-210°C
Log P0.2-0.7 (estimated)

Spectroscopic Characteristics

Based on similar pyrazole derivatives, the following spectroscopic features would be expected:

  • IR Spectroscopy: Characteristic bands at 3300-3400 cm⁻¹ (NH, NH₂), 1640-1680 cm⁻¹ (C=O of amide), and 1550-1600 cm⁻¹ (C=N of pyrazole) .

  • ¹H NMR Spectroscopy: Signals would likely include:

    • 2.0-2.3 ppm (methoxy CH₃)

    • 3.4-3.9 ppm (CH₂ groups)

    • 5.9-6.3 ppm (CH of pyrazole)

    • 6.5-7.5 ppm (NH₂ group)

    • 8.0-9.0 ppm (NH of amide)

  • Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the free base, with fragmentation patterns characteristic of pyrazole derivatives .

Biological Activities and Applications

Other Applications

Beyond pharmaceutical applications, pyrazole derivatives with similar structures have demonstrated utility as:

  • Corrosion Inhibitors: N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide has shown effective corrosion inhibition for C38 steel in acidic environments .

  • Agrochemical Agents: Similar structures have applications in crop protection .

Structure-Activity Relationships

The biological and physicochemical properties of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride are likely influenced by key structural features:

Key Functional Groups and Their Contributions

  • 5-Amino group on pyrazole:

    • Enhances hydrogen bonding capabilities

    • Serves as a potential site for further functionalization

    • Contributes to water solubility

  • Pyrazole ring:

    • Provides a rigid, planar heterocyclic scaffold

    • Contributes to binding affinity to biological targets

    • Offers sites for π-stacking interactions

  • Methoxy-acetamide moiety:

    • The methoxy group increases lipophilicity

    • The acetamide provides hydrogen bond donor/acceptor capabilities

    • May influence metabolic stability

  • Ethyl linker:

    • Provides conformational flexibility

    • Optimizes spatial arrangement between pharmacophores

Comparison with Related Compounds

Table 2. Comparison of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride with Structurally Related Compounds

CompoundStructural DifferencesFunctional Implications
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamideContains phenyl rings instead of methoxy group; methyl at 5-position instead of amino groupEnhanced lipophilicity; different hydrogen bonding profile
2‐(5‐Amino‐4‐cyanopyrazol‐1‐yl)‐N‐(4‐bromophenyl)acetamideContains cyano group at 4-position; 4-bromophenyl instead of 2-methoxyethylDifferent electronic properties; potentially greater metabolic stability
N-[2-(5-methoxy-1H-indol-2-yl)ethyl]acetamideIndole core rather than pyrazole; methoxy at 5-positionDifferent pharmacophore profile; altered receptor binding capabilities

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and environmentally friendly synthetic routes, such as:

  • Microwave-assisted synthesis to reduce reaction times and improve yields

  • Green chemistry approaches using more sustainable solvents and reagents

  • Flow chemistry methods for scalable production

Expanded Applications

Based on the properties of similar compounds, potential areas for exploration include:

  • Development as targeted therapeutics for specific inflammatory conditions

  • Investigation of binding affinity to novel biological targets

  • Exploration as building blocks for more complex bioactive molecules

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